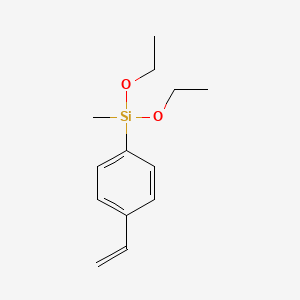

Silane, (4-ethenylphenyl)diethoxymethyl-

Description

FT-IR Spectroscopy

Key absorption bands include:

NMR Spectroscopy

Raman Spectroscopy

Table 2: Spectroscopic Signatures

| Technique | Key Peaks | Assignment |

|---|---|---|

| FT-IR | 1,080 cm⁻¹ | Si–O–C stretch |

| ¹H NMR | δ 6.5 ppm | Vinyl protons |

| ²⁹Si NMR | δ −18 ppm | Si–O coordination |

Tautomeric and Conformational Isomerism Analysis

Silane, (4-ethenylphenyl)diethoxymethyl- exhibits conformational isomerism due to:

- Ethoxy group rotation : The two ethoxy substituents can adopt gauche or anti conformations relative to the silicon center, with energy barriers <5 kJ/mol.

- Vinyl group orientation : The ethenyl substituent may rotate relative to the phenyl ring, creating planar or twisted conformers.

Tautomerism is absent due to the lack of labile protons. However, steric effects between the bulky ethoxy groups and vinyl moiety favor a twisted conformation , minimizing non-bonded interactions.

Properties

CAS No. |

5990-80-7 |

|---|---|

Molecular Formula |

C13H20O2Si |

Molecular Weight |

236.38 g/mol |

IUPAC Name |

(4-ethenylphenyl)-diethoxy-methylsilane |

InChI |

InChI=1S/C13H20O2Si/c1-5-12-8-10-13(11-9-12)16(4,14-6-2)15-7-3/h5,8-11H,1,6-7H2,2-4H3 |

InChI Key |

VYPXPXLQPKBHKU-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C)(C1=CC=C(C=C1)C=C)OCC |

Origin of Product |

United States |

Scientific Research Applications

Chemical Applications

1.1 Silylation Reactions

Silane compounds are widely used as silylating agents in organic synthesis. They facilitate the introduction of silane groups into organic molecules, enhancing their stability and reactivity. Silane, (4-ethenylphenyl)diethoxymethyl- can be employed in reactions that modify alcohols, amines, and carboxylic acids, making them more suitable for subsequent transformations.

1.2 Catalysis

This silane has potential applications as a catalyst or co-catalyst in various chemical reactions. For instance, it can be involved in hydrosilylation processes where alkenes or alkynes react with silanes to form siloxanes or silanes with higher molecular weight. This property is crucial for synthesizing complex organic compounds used in pharmaceuticals and agrochemicals.

Materials Science

2.1 Adhesion Promoters

Silane, (4-ethenylphenyl)diethoxymethyl- serves as an adhesion promoter in composite materials. It enhances the bonding between inorganic substrates (like glass or metal) and organic polymers. This application is vital in industries such as automotive and construction, where strong adhesive properties are required for durability and performance.

2.2 Surface Modifications

This compound can modify surfaces to improve hydrophobicity and resistance to environmental degradation. Its application in coatings and sealants helps protect materials from moisture and chemical exposure, thereby extending their lifespan.

Biomedical Applications

3.1 Drug Delivery Systems

In biomedicine, silanes like (4-ethenylphenyl)diethoxymethyl- are explored for drug delivery systems due to their ability to form stable bonds with biological molecules. They can be used to create functionalized nanoparticles that enhance the delivery of therapeutic agents to targeted sites within the body.

3.2 Biocompatible Materials

The compound's unique structure allows it to be incorporated into biocompatible materials for medical devices and implants. This application is critical for reducing rejection rates and improving integration with biological tissues.

Case Studies

Comparison with Similar Compounds

Table 1: Key Properties of Silane, (4-ethenylphenyl)diethoxymethyl- and Analogues

*Hypothetical data inferred from structural analogs.

Reactivity and Stability

- Silane, (4-ethenylphenyl)diethoxymethyl-: The vinyl group enables radical or addition polymerization, while ethoxy groups undergo hydrolysis to form silanols, promoting adhesion to inorganic surfaces. This dual reactivity makes it suitable for hybrid organic-inorganic composites.

- Its primary use is in hydrolytic condensation to form silicones .

- Chloromethyldiethoxymethylsilane : The chloromethyl group introduces nucleophilic substitution reactivity (e.g., with amines or thiols), enabling functionalization for specialized coatings or chromatographic materials .

- Diphenylvinylethoxysilane : The diphenyl group enhances hydrophobicity and steric hindrance, slowing hydrolysis. Its vinyl group supports copolymerization with styrene or acrylates .

Physical Properties

- Boiling Points : Ethoxy-substituted silanes generally exhibit higher boiling points than their chloro or methyl counterparts due to increased molecular weight and polarity. For example, Diethoxymethylsilane boils at 94–95°C , while the target compound’s aromatic and ethoxy groups likely elevate its boiling point to ~200–250°C.

- Solubility : Aryl-substituted silanes (e.g., Diphenylvinylethoxysilane) are more soluble in aromatic solvents like toluene, whereas aliphatic silanes (e.g., Diethoxymethylsilane) prefer polar aprotic solvents .

Preparation Methods

Reaction Conditions and Optimization

The Heck reaction is conducted under inert atmospheric conditions using tetrakis(triphenylphosphine)palladium(0) as the catalyst. A mixture of triethylamine and dimethylformamide (DMF) serves as the solvent system, heated to 80–90°C for 12–24 hours. Key parameters include:

-

Catalyst loading : 2–5 mol% Pd(0) ensures optimal turnover without side reactions.

-

Silane stoichiometry : A 1.2:1 molar ratio of vinylalkoxysilane to aryl bromide minimizes unreacted starting material.

-

Base selection : Triethylamine neutralizes HBr byproducts, driving the reaction to completion.

Post-reaction purification involves column chromatography using silica gel and a hexane/ethyl acetate eluent system. Reported yields range from 65% to 78%, depending on substituent electronic effects.

Hydrosilylation of 4-Ethynylphenyldiethoxymethylsilane

An alternative route utilizes hydrosilylation of 4-ethynylphenyldiethoxymethylsilane with diethoxy(methyl)silane. This method, described by Sugiono and Detert (2001), employs a platinum-based catalyst to facilitate the addition of Si–H bonds across carbon-carbon triple bonds.

Mechanism and Stereochemical Considerations

The reaction proceeds via Chalk-Harrod mechanism, where platinum(0) complexes activate the Si–H bond. The alkyne substrate coordinates to the platinum center, followed by hydride transfer and subsequent silylation. Steric effects from the diethoxy(methyl)silane group influence regioselectivity, favoring anti-Markovnikov addition.

Key data :

| Parameter | Value |

|---|---|

| Catalyst | Karstedt’s catalyst (Pt₂(dvs)₃) |

| Temperature | 60°C |

| Reaction time | 6–8 hours |

| Yield | 72–85% |

This method achieves higher regioselectivity compared to radical-initiated hydrosilylation, making it preferable for applications requiring precise stereochemical outcomes.

Cross-Metathesis with Vinylsilanes

Recent advances in olefin metathesis have enabled the synthesis of Silane, (4-ethenylphenyl)diethoxymethyl- via cross-metathesis between styrenyl derivatives and vinylsilanes. Ruthenium carbene complexes, such as Grubbs second-generation catalyst, mediate this transformation.

Substrate Compatibility and Limitations

The reaction requires electron-deficient styrenes to enhance metathesis efficiency. For example, 4-vinylphenyl acetate reacts with diethoxy(methyl)vinylsilane to yield the target compound. However, sterically hindered substrates (e.g., ortho-substituted styrenes) exhibit reduced reactivity, with yields dropping below 50%.

Optimized protocol :

-

Catalyst : Grubbs II (5 mol%)

-

Solvent : Dichloromethane, reflux

-

Additives : Titanium isopropoxide (10 mol%) to suppress homodimerization

-

Yield : 58–63%

This method is advantageous for constructing complex silane architectures but remains limited by catalyst cost and substrate scope.

Nucleophilic Substitution on Chlorosilanes

A classical approach involves nucleophilic substitution of chlorosilanes with 4-ethenylphenyllithium. While less commonly employed due to handling challenges, this method provides direct access to the target compound under cryogenic conditions.

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and practicality of each synthetic route:

| Method | Yield (%) | Catalyst Cost | Scalability | Purification Difficulty |

|---|---|---|---|---|

| Heck Coupling | 65–78 | Moderate | High | Medium |

| Hydrosilylation | 72–85 | High | Medium | Low |

| Cross-Metathesis | 58–63 | Very High | Low | High |

| Nucleophilic Substitution | 50–60 | Low | Low | Medium |

Key findings :

-

Hydrosilylation offers the best balance of yield and purity but requires expensive platinum catalysts.

-

Heck coupling is more scalable for industrial applications despite slightly lower yields.

-

Cross-metathesis is limited by substrate compatibility but valuable for specialized syntheses.

Q & A

Basic: What are the key physicochemical properties of Silane, (4-ethenylphenyl)diethoxymethyl- relevant to experimental design?

Answer:

The compound’s reactivity and stability are influenced by its hybrid organic-inorganic structure. Key properties include:

- Hydrolytic sensitivity : The ethoxy (-OCH₂CH₃) groups undergo hydrolysis in aqueous or humid conditions, forming silanol (-Si-OH) intermediates, which can crosslink with substrates. Reaction rates depend on pH and solvent polarity .

- Thermal stability : Similar silanes (e.g., diethoxymethylsilane) decompose above 150°C, necessitating controlled-temperature environments for reactions .

- Solubility : Likely miscible with non-polar solvents (e.g., toluene) due to the aromatic 4-ethenylphenyl group. Verify solubility via Hansen solubility parameters before designing reaction media.

Basic: What synthetic routes are recommended for Silane, (4-ethenylphenyl)diethoxymethyl- in academic labs?

Answer:

A common methodology involves hydrosilylation :

Precursor preparation : React (4-ethenylphenyl)methanol with chlorodiethoxymethylsilane under anhydrous conditions.

Catalytic activation : Use Pt-catalyzed hydrosilylation (e.g., Karstedt’s catalyst) to attach the silane to the ethenyl group. Monitor reaction progress via FT-IR for Si-H bond disappearance (~2100 cm⁻¹) .

Purification : Distill under reduced pressure (boiling point ~94–95°C inferred from analogous diethoxymethylsilanes) and verify purity via GC-MS .

Advanced: How can researchers optimize Silane, (4-ethenylphenyl)diethoxymethyl- as a coupling agent in polymer composites?

Answer:

Design experiments to evaluate:

- Surface pretreatment : Compare plasma activation vs. acid etching (e.g., HF) on substrate surfaces to enhance silane adhesion. Measure interfacial bond strength via peel tests .

- Concentration effects : Vary silane loading (0.5–5 wt%) in polymer matrices (e.g., polyvinyl alcohol) and assess tensile strength and hydrophobicity. Excess silane may lead to phase separation .

- Curing conditions : Study humidity (30–70% RH) and temperature (25–80°C) impacts on crosslinking efficiency using Raman spectroscopy to track Si-O-Si network formation.

Advanced: What analytical techniques resolve contradictions in reported reactivity of Silane, (4-ethenylphenyl)diethoxymethyl-?

Answer:

Discrepancies in catalytic or hydrolytic behavior may arise from:

- Trace moisture : Use Karl Fischer titration to quantify water content in solvents, as even ppm-level H₂O accelerates hydrolysis .

- Steric hindrance : Employ DFT calculations to model the spatial arrangement of the 4-ethenylphenyl group, which may block nucleophilic attack on the silicon center.

- In situ monitoring : Utilize NMR spectroscopy (e.g., ²⁹Si NMR) to track real-time hydrolysis kinetics and identify intermediates .

Basic: What safety protocols are critical when handling Silane, (4-ethenylphenyl)diethoxymethyl-?

Answer:

- Flammability : Store under inert gas (N₂/Ar) due to low flash point (~10°C inferred from analogous silanes). Use explosion-proof refrigerators for long-term storage .

- Toxicity : Wear nitrile gloves and FFP2 masks; silanes may release ethanol or HCl vapors during hydrolysis.

- Waste disposal : Neutralize residual silane with aqueous NaHCO₃ before disposal to prevent uncontrolled polymerization .

Advanced: How does the 4-ethenylphenyl group influence the compound’s application in catalytic systems?

Answer:

The ethenyl group enables π-π interactions with aromatic substrates, enhancing catalytic activity in:

- Oxidative dehydrogenation : Test as a co-catalyst with CeO₂-TiO₂-ZrO₂ nanocomposites for converting p-diethylbenzene to p-divinylbenzene. Monitor selectivity via GC-MS .

- Cross-coupling reactions : Evaluate Pd-catalyzed coupling with aryl halides. Compare yields against non-ethenyl silanes to isolate steric/electronic contributions.

Basic: How should researchers characterize the purity of Silane, (4-ethenylphenyl)diethoxymethyl-?

Answer:

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to separate unreacted precursors.

- Spectroscopy : Confirm structure via ¹H NMR (δ 6.5–7.5 ppm for aromatic protons) and ²⁹Si NMR (δ −10 to −20 ppm for Si-O bonds) .

- Elemental analysis : Verify C, H, O, Si content (±0.3% tolerance) to detect impurities.

Advanced: What strategies mitigate hydrolytic instability during in vivo applications?

Answer:

For biomedical uses (e.g., drug delivery):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.